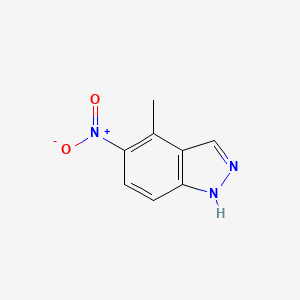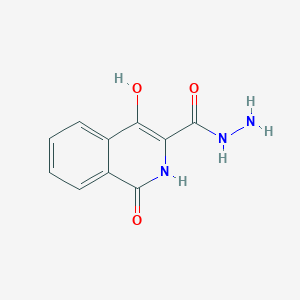![molecular formula C12H13N3O3S B1300766 [4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 462066-81-5](/img/structure/B1300766.png)
[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid (EHPTA) is an organic compound used in a variety of scientific research applications. It is a sulfanyl-acetic acid derivative of 4-ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-yl, which is a heterocyclic aromatic molecule. EHPTA is an important tool for studying the biochemical and physiological properties of various compounds and molecules. In
Scientific Research Applications
Synthesis and Anti-inflammatory Evaluation
A study detailed the synthesis of 1,2,4-triazole derivatives through a multi-step process, starting with 4-hydroxyphenylacetic acid. These derivatives showed promising anti-inflammatory activities in comparison to Ibuprofen, a standard anti-inflammatory drug (Virmani & Hussain, 2014).
Acid-Base Properties
Research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids highlighted the influence of substituents on the triazole ring on the acidity of these compounds. This study is crucial for understanding how these properties affect the biological activity of the compounds (Kaplaushenko, 2014).
Synthesis and Structural Studies
Another study focused on the synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via ring-switching hydrazinolysis, providing insight into the structural aspects of these compounds through LC-MS, NMR spectra, and X-ray diffraction analysis (Holota et al., 2018).
Biological Activities and Physical-Chemical Properties
Investigations into the physical-chemical properties and biological activities of derivatives containing the thiophene core have shown that these compounds possess analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. Such studies underscore the potential of these derivatives as intermediates for synthesizing compounds with significant biological activities (Salionov, 2015).
Antimicrobial Activities
A detailed study on the antimicrobial activities of some new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole derivatives showcased significant activity against various microorganisms, marking these compounds as potential candidates for developing new antimicrobial agents (Demirbas et al., 2004).
properties
IUPAC Name |
2-[[4-ethyl-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-15-11(8-3-5-9(16)6-4-8)13-14-12(15)19-7-10(17)18/h3-6,16H,2,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLVCJUPFHPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)




![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)
